molecular formula C15H16ClN3O3S B11217951 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No.: B11217951
M. Wt: 353.8 g/mol
InChI Key: OFXVPJLKXMEYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[2-(3-CHLOROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C15H16ClN3O3S/c1-9(2)15(20)17-14-12-7-23(21,22)8-13(12)18-19(14)11-5-3-4-10(16)6-11/h3-6,9H,7-8H2,1-2H3,(H,17,20)

InChI Key

OFXVPJLKXMEYLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N1-[2-(3-CHLOROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

N~1~-[2-(3-CHLOROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[2-(3-CHLOROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N1-[2-(3-CHLOROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE stands out due to its unique structural features and enhanced biological activities. Similar compounds include:

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